molecular formula C15H19NO B14474859 1-Naphthalenol, 2-[(diethylamino)methyl]- CAS No. 65538-55-8

1-Naphthalenol, 2-[(diethylamino)methyl]-

Cat. No.: B14474859
CAS No.: 65538-55-8
M. Wt: 229.32 g/mol
InChI Key: COYDEDXBCPJSSN-UHFFFAOYSA-N
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Description

1-Naphthalenol, 2-[(diethylamino)methyl]- is a chemical compound known for its unique structure and properties It is a derivative of naphthalenol, where a diethylamino group is attached to the methyl group at the second position of the naphthalenol ring

Preparation Methods

The synthesis of 1-Naphthalenol, 2-[(diethylamino)methyl]- typically involves the reaction of 1-naphthalenol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Naphthalenol, 2-[(diethylamino)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Naphthalenol, 2-[(diethylamino)methyl]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Naphthalenol, 2-[(diethylamino)methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

1-Naphthalenol, 2-[(diethylamino)methyl]- can be compared with similar compounds such as:

    1-Naphthalenol: Lacks the diethylamino group, resulting in different chemical properties and reactivity.

    2-Naphthalenol: Similar structure but with the hydroxyl group at a different position, affecting its chemical behavior.

    2-(Diethylamino)ethanol: Contains a diethylamino group but differs in the core structure, leading to different applications and reactivity.

This compound’s uniqueness lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

65538-55-8

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

2-(diethylaminomethyl)naphthalen-1-ol

InChI

InChI=1S/C15H19NO/c1-3-16(4-2)11-13-10-9-12-7-5-6-8-14(12)15(13)17/h5-10,17H,3-4,11H2,1-2H3

InChI Key

COYDEDXBCPJSSN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C2=CC=CC=C2C=C1)O

Origin of Product

United States

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